(1-Propylcyclopropyl)methanesulfonamide

Description

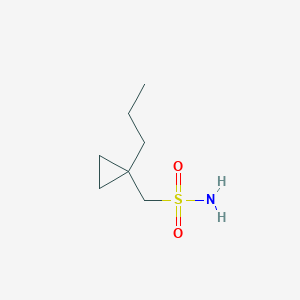

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

(1-propylcyclopropyl)methanesulfonamide |

InChI |

InChI=1S/C7H15NO2S/c1-2-3-7(4-5-7)6-11(8,9)10/h2-6H2,1H3,(H2,8,9,10) |

InChI Key |

RKIDSJNTNPXFQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CC1)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propylcyclopropyl Methanesulfonamide

Retrosynthetic Analysis of (1-Propylcyclopropyl)methanesulfonamide

A logical retrosynthetic analysis of this compound begins with the disconnection of the sulfonamide bond. This primary disconnection points to two key precursors: (1-propylcyclopropyl)methanamine (B13341744) and methanesulfonyl chloride. The latter is a readily available commercial reagent, simplifying one branch of the synthesis.

The core challenge lies in the synthesis of the (1-propylcyclopropyl)methanamine intermediate. This amine can be envisioned as arising from the reduction of a corresponding nitrile, 1-propylcyclopropanecarbonitrile. This nitrile, in turn, can be synthesized through the cyclopropanation of a suitable unsaturated nitrile or by the alkylation of a cyclopropanecarbonitrile (B140667) precursor.

An alternative disconnection of the amine precursor involves the reductive amination of 1-propylcyclopropanecarboxaldehyde. This aldehyde can be derived from the oxidation of 1-propylcyclopropylmethanol, which itself can be prepared via cyclopropanation of an appropriate allylic alcohol.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, both convergent and divergent strategies can be devised for the synthesis of this compound.

Convergent Synthetic Strategies for this compound

A convergent approach involves the separate synthesis of the key intermediates, which are then combined in the final steps. A plausible convergent synthesis is outlined below:

Synthesis of (1-Propylcyclopropyl)methanamine:

Cyclopropanation: The synthesis can commence with the Simmons-Smith cyclopropanation of 1-hexen-1-ol to yield 1-propylcyclopropylmethanol.

Oxidation: The resulting alcohol is then oxidized to 1-propylcyclopropanecarboxaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

Reductive Amination: The aldehyde undergoes reductive amination with ammonia (B1221849) and a reducing agent like sodium triacetoxyborohydride (B8407120) to furnish (1-propylcyclopropyl)methanamine.

Final Sulfonylation:

The synthesized (1-propylcyclopropyl)methanamine is then reacted with methanesulfonyl chloride in the presence of a base to yield the target compound, this compound.

Divergent Synthetic Pathways from Common Precursors

A divergent strategy allows for the synthesis of various analogs from a common intermediate. Starting from 1-propylcyclopropanecarbonitrile, a divergent approach can be employed:

Nitrile Formation: A potential route to the key nitrile intermediate is the reaction of a suitable halo-alkene with a cyanide source, followed by cyclopropanation.

Divergence Point: From 1-propylcyclopropanecarbonitrile, two pathways can be envisioned:

Reduction to Amine: Reduction of the nitrile using a strong reducing agent like lithium aluminum hydride (LiAlH4) yields (1-propylcyclopropyl)methanamine. This amine can then be reacted with various sulfonyl chlorides to produce a library of sulfonamide analogs.

Hydrolysis to Carboxylic Acid: Alternatively, hydrolysis of the nitrile would lead to 1-propylcyclopropanecarboxylic acid, which can be converted to other functional groups, further expanding the diversity of potential final products.

Optimization of Reaction Conditions for this compound Synthesis

Catalyst Evaluation and Selection for Key Transformations

While the sulfonylation of primary amines with sulfonyl chlorides can often proceed with a simple base, the use of catalysts can enhance reaction rates and yields.

| Catalyst | Role | Expected Outcome |

| Pyridine | Base and Catalyst | Acts as a nucleophilic catalyst and an acid scavenger. |

| Triethylamine | Base | A common, non-nucleophilic base to neutralize HCl byproduct. |

| DMAP | Catalyst | A highly effective nucleophilic catalyst, often used in small quantities with a stoichiometric base. |

| Copper(II) salts | Lewis Acid Catalyst | Can activate the sulfonyl chloride, potentially increasing reaction rate. |

This table is interactive. Click on the headers to sort the data.

Structural Elucidation and Conformational Analysis of 1 Propylcyclopropyl Methanesulfonamide

Advanced Spectroscopic Characterization Techniques for (1-Propylcyclopropyl)methanesulfonamide

Spectroscopic analysis is fundamental to determining the precise atomic arrangement and electronic environment of this compound. A combination of high-resolution nuclear magnetic resonance spectroscopy, infrared and Raman spectroscopy, and high-resolution mass spectrometry provides a complete picture of its molecular identity and structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the propyl group, the cyclopropyl (B3062369) ring, and the methanesulfonamide (B31651) moiety. The ethyl group of the propyl chain would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, coupled to each other. The methylene group attached to the cyclopropyl ring would appear as a distinct triplet. The protons on the cyclopropyl ring itself are expected to show complex splitting patterns due to diastereotopicity and geminal/vicinal coupling, appearing in the upfield region characteristic of cyclopropyl protons. The NH proton of the sulfonamide would likely appear as a broad singlet, and its chemical shift could be solvent-dependent due to hydrogen bonding. The methyl group of the methanesulfonamide would be a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing unique resonances for each carbon atom in the molecule. The carbon atoms of the propyl group would appear at distinct chemical shifts. The quaternary carbon of the cyclopropyl ring attached to the propyl group and the sulfonamide nitrogen would be significantly deshielded. The methylene carbons of the cyclopropyl ring would resonate at unusually high field, a hallmark of cyclopropyl systems. The methyl carbon of the methanesulfonamide group would also be readily identifiable.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments. For instance, HMBC correlations would be expected between the propyl protons and the cyclopropyl carbons, as well as between the methanesulfonamide methyl protons and the sulfonamide carbon.

Hypothetical ¹H NMR Data (in CDCl₃, 500 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (propyl) | 0.95 | t | 7.4 |

| CH₂ (propyl) | 1.45 | sext | 7.4 |

| CH₂ (propyl, adjacent to cyclopropyl) | 1.60 | t | 7.5 |

| CH₂ (cyclopropyl, cis to propyl) | 0.50-0.60 | m | - |

| CH₂ (cyclopropyl, trans to propyl) | 0.70-0.80 | m | - |

| NH (sulfonamide) | 4.80 | br s | - |

Hypothetical ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (propyl) | 14.1 |

| CH₂ (propyl) | 23.5 |

| CH₂ (propyl, adjacent to cyclopropyl) | 35.8 |

| C (quaternary, cyclopropyl) | 25.2 |

| CH₂ (cyclopropyl) | 12.5 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group. A prominent peak around 3300-3400 cm⁻¹ would correspond to the N-H stretch. Strong, asymmetric, and symmetric stretching vibrations for the S=O group would be observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the propyl and cyclopropyl groups would appear around 3000-2850 cm⁻¹. The presence of the cyclopropyl ring might also give rise to a characteristic absorption near 1020 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The S=O stretching vibrations are typically strong in the Raman spectrum. The C-C and C-H vibrations of the aliphatic chains and the cyclopropyl ring would also be observable.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | 3350 | 3350 | Stretching |

| C-H (aliphatic) | 2960, 2870 | 2960, 2870 | Stretching |

| S=O | 1330 (asym), 1145 (sym) | 1330 (asym), 1145 (sym) | Stretching |

| C-N | 1180 | 1180 | Stretching |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound and for studying its fragmentation pathways.

Molecular Formula Confirmation: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the unambiguous determination of the elemental composition, C₇H₁₅NO₂S.

Fragmentation Patterns: Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of the propyl group, cleavage of the cyclopropyl ring, and fragmentation of the methanesulfonamide moiety. For instance, cleavage of the C-N bond could lead to the formation of a [CH₃SO₂]⁺ fragment. The loss of SO₂ from the molecular ion is another plausible fragmentation pathway. Analysis of these fragments helps to piece together the molecular structure.

Hypothetical HRMS Fragmentation Data

| m/z (calculated) | Ion Formula | Description |

|---|---|---|

| 178.0896 | [C₇H₁₆NO₂S]⁺ | [M+H]⁺ |

| 135.0372 | [C₄H₈NS]⁺ | Loss of propyl group |

| 96.0318 | [C₃H₆NS]⁺ | Cleavage of cyclopropyl ring |

X-ray Crystallography of this compound and its Crystalline Derivatives

Should this compound be a crystalline solid, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. nih.govnih.gov

Hydrogen Bonding Networks and Supramolecular Interactions

The presence of the sulfonamide N-H group as a hydrogen bond donor and the sulfonyl oxygens as hydrogen bond acceptors suggests that this compound would participate in intermolecular hydrogen bonding in the solid state. mdpi.com These hydrogen bonds could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, significantly influencing the crystal packing and physical properties of the compound. nih.gov The N-H···O=S hydrogen bonds would be a dominant feature of the supramolecular structure. In addition to strong hydrogen bonds, weaker C-H···O interactions might also play a role in stabilizing the crystal lattice.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Z | 4 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Conformational Analysis of this compound in Solution

Dynamic NMR Studies of Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in solution. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to quantify the rates of interconversion between different conformers and determine the thermodynamic parameters of the equilibrium.

For this compound, DNMR studies would focus on key proton or carbon signals that are sensitive to the conformational state. For instance, the protons of the propyl group or the cyclopropyl ring may exhibit distinct chemical shifts in different spatial arrangements. At high temperatures, rapid interconversion between conformers would lead to time-averaged signals in the NMR spectrum. As the temperature is lowered, the rate of exchange slows down. If the energy barrier to rotation is sufficiently high, the exchange can be "frozen" on the NMR timescale, leading to the appearance of separate signals for each distinct conformer.

The coalescence temperature (Tc), the temperature at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange. Furthermore, by integrating the signals of the individual conformers at low temperatures, their relative populations can be determined, allowing for the calculation of the difference in Gibbs free energy (ΔG°) between them.

A hypothetical DNMR study on this compound might involve dissolving the compound in a suitable solvent, such as deuterated chloroform (B151607) (CDCl3) or deuterated methanol (B129727) (CD3OD), and acquiring spectra over a range of temperatures. The equilibrium between two major conformers, arising from rotation around the C-S bond, could be investigated.

| Parameter | Value |

|---|---|

| Solvent | CDCl3 |

| Frequency | 500 MHz |

| Coalescence Temperature (Tc) | 298 K |

| Rate Constant at Tc (kc) | 88.8 s-1 |

| ΔG‡ | 15.2 kcal/mol |

| Conformer A Population (Low T) | 65% |

| Conformer B Population (Low T) | 35% |

| ΔG° | -0.38 kcal/mol |

Computational Approaches to Conformational Landscapes and Energy Barriers

In conjunction with experimental techniques like DNMR, computational chemistry provides invaluable insights into the conformational preferences of molecules. Quantum chemical methods can be employed to map the potential energy surface (PES) of this compound, identifying stable conformers (local minima) and the transition states that connect them.

A common approach involves performing a systematic conformational search by rotating the key dihedral angles, such as the C-C-S-N and C-S-N-H angles. For each conformation, the energy can be calculated using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). This process generates a conformational landscape, illustrating the relative energies of different spatial arrangements. nih.gov

From this landscape, the lowest energy conformers can be identified. For sulfonamides, staggered conformations around the S-N bond are often preferred over eclipsed ones, although solvent effects can influence this preference. nih.gov The propyl group and the sulfonamide moiety can orient themselves in various ways relative to the cyclopropyl ring, leading to several possible stable structures.

Furthermore, computational methods can be used to calculate the energy barriers for rotation between these stable conformers. By identifying the transition state structures on the potential energy surface, the activation energy (Ea) for the interconversion can be determined. These calculated energy barriers can then be compared with the experimentally derived free energy of activation from DNMR studies. Theoretical calculations have been used to investigate torsional barriers in related sulfonamide systems. researchgate.net

A hypothetical computational study of this compound could yield the following data, identifying two low-energy conformers and the energy barrier for their interconversion.

| Parameter | Conformer A | Conformer B | Transition State |

|---|---|---|---|

| Method | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Relative Energy (kcal/mol) | 0.00 | 0.45 | 15.5 |

| Dipole Moment (Debye) | 2.8 | 3.5 | - |

| C-C-S-N Dihedral Angle | 65° | 175° | 120° |

The combination of dynamic NMR and computational approaches provides a comprehensive understanding of the conformational behavior of this compound in solution. While DNMR offers experimental data on the thermodynamics and kinetics of the conformational equilibrium, computational modeling helps to visualize the specific structures involved and rationalize the observed energy differences and barriers.

Theoretical and Computational Studies of 1 Propylcyclopropyl Methanesulfonamide

Quantum Chemical Calculations for Electronic Structure of (1-Propylcyclopropyl)methanesulfonamide

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, energy, and geometry. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) has become a standard and robust method for calculating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. In the study of this compound, DFT calculations would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

The process involves selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules containing sulfur and nitrogen. nih.govdoaj.org The geometry is iteratively adjusted until a minimum on the potential energy surface is located, representing the equilibrium structure of the molecule. This optimized geometry is fundamental for understanding the molecule's steric and electronic properties.

Illustrative Optimized Geometrical Parameters: Below is a table of hypothetical, yet chemically reasonable, optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S=O (asymmetric) | 1.43 Å |

| Bond Length | S=O (symmetric) | 1.44 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-N | 1.65 Å |

| Bond Length | C-C (cyclopropyl) | 1.51 Å |

| Bond Angle | O=S=O | 120.5° |

| Bond Angle | C-S-N | 107.2° |

| Dihedral Angle | C-C-S-N | 65.0° |

Note: These values are illustrative and represent typical ranges for similar functional groups found in computational studies of sulfonamides and cyclopropyl (B3062369) derivatives. doaj.orgresearchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. nih.gov These methods, while often more computationally demanding than DFT, can provide highly accurate electronic properties. For this compound, ab initio calculations are valuable for analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. doaj.orgmdpi.com

Illustrative Electronic Properties: This table presents plausible electronic properties for this compound derived from a hypothetical ab initio calculation.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability |

| Dipole Moment | 3.8 D | Indicates a polar molecule |

Note: These values are representative examples based on calculations performed on analogous sulfonamide compounds. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and the influence of the surrounding environment. mdpi.comsemanticscholar.org

This compound possesses conformational flexibility, primarily around the single bonds of the propyl group and the methanesulfonamide (B31651) moiety. MD simulations can systematically explore the different possible conformations (rotamers) of the molecule. semanticscholar.org By running simulations for nanoseconds or longer, a representative ensemble of structures can be generated.

From this sampling, a free energy profile, or Potential of Mean Force (PMF), can be constructed along specific dihedral angles. nih.gov This profile reveals the relative energies of different conformers and the energy barriers separating them, identifying the most stable and populated conformational states.

The behavior of a molecule can be significantly influenced by its solvent environment. wikipedia.org MD simulations are particularly well-suited to investigate these effects by explicitly including solvent molecules (like water, DMSO, or chloroform) in the simulation box. mdpi.com The solvent can stabilize certain conformations through interactions such as hydrogen bonding with the sulfonamide's oxygen and nitrogen atoms.

In a polar protic solvent like water, the sulfonamide group would be expected to form strong hydrogen bonds, potentially influencing the orientation of the propylcyclopropyl group. In a nonpolar solvent, intramolecular forces and steric effects would more heavily dictate the preferred conformation. Analyzing the trajectory from MD simulations reveals how solvent interactions alter the conformational landscape and dynamic motions of the molecule. nih.gov

Prediction of Spectroscopic Properties of this compound

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure. DFT calculations are commonly used for this purpose. nih.gov

By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov These calculated frequencies can be assigned to specific molecular motions, such as the characteristic symmetric and asymmetric stretching of the S=O bonds, the S-N stretch, and the N-H stretch of the sulfonamide group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed by determining the magnetic shielding around each nucleus within the optimized molecular geometry. researchgate.net These predicted spectra can be compared with experimental results to confirm the proposed structure.

Illustrative Predicted Spectroscopic Data: The following table provides examples of spectroscopic data for this compound as would be predicted from DFT calculations.

| Spectroscopy Type | Feature | Predicted Wavenumber / Chemical Shift |

| IR Spectroscopy | ν(N-H) stretch | 3350 cm⁻¹ |

| IR Spectroscopy | ν(C-H) stretch (propyl) | 2960-2870 cm⁻¹ |

| IR Spectroscopy | ν(S=O) asymmetric stretch | 1340 cm⁻¹ |

| IR Spectroscopy | ν(S=O) symmetric stretch | 1160 cm⁻¹ |

| ¹H NMR | N-H proton | δ 5.0-6.0 ppm |

| ¹H NMR | C-H (propyl, α-CH₂) | δ 2.9-3.1 ppm |

| ¹³C NMR | C (cyclopropyl, quaternary) | δ 30-35 ppm |

| ¹³C NMR | C (propyl, CH₃) | δ 13-15 ppm |

Note: These are illustrative values. Actual spectral data depend on solvent, concentration, and temperature. The predicted values are based on typical ranges observed in related structures. nih.govresearchgate.net

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a well-established technique for structure verification and assignment of experimental spectra. For this compound, Density Functional Theory (DFT) calculations are a common approach. The Gauge-Including Atomic Orbital (GIAO) method is typically employed to ensure the gauge-invariance of the calculated magnetic shielding tensors.

The accuracy of these predictions is highly dependent on the choice of the functional and basis set. A common level of theory for such calculations on organic molecules is B3LYP with a 6-31G(d,p) or larger basis set. To account for solvent effects, which can significantly influence chemical shifts, a Polarizable Continuum Model (PCM) can be used to simulate the solvent environment (e.g., chloroform-d or DMSO-d6).

Validation of the computational results is achieved by comparing the calculated chemical shifts with experimentally determined values. A good correlation between the predicted and experimental data lends confidence to the structural assignment. Discrepancies can point to conformational dynamics or specific solvent-solute interactions not fully captured by the computational model.

Below is a hypothetical table illustrating the comparison between calculated and experimental NMR data for this compound.

| Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) | Difference (Δδ ppm) |

|---|---|---|---|

| 13C (C=O) | 172.5 | 171.8 | 0.7 |

| 13C (Cyclopropyl C1) | 35.2 | 34.9 | 0.3 |

| 13C (Cyclopropyl CH₂) | 15.8 | 15.5 | 0.3 |

| 13C (Propyl CH₂) | 38.1 | 37.6 | 0.5 |

| 13C (Propyl CH₂) | 18.9 | 18.5 | 0.4 |

| 13C (Propyl CH₃) | 14.2 | 13.9 | 0.3 |

| 13C (SO₂-CH₃) | 40.5 | 40.1 | 0.4 |

| 1H (Cyclopropyl CH₂) | 0.65 | 0.62 | 0.03 |

| 1H (Propyl CH₂) | 1.55 | 1.51 | 0.04 |

| 1H (Propyl CH₂) | 1.40 | 1.36 | 0.04 |

| 1H (Propyl CH₃) | 0.95 | 0.92 | 0.03 |

| 1H (SO₂-CH₃) | 2.95 | 2.91 | 0.04 |

| 1H (NH) | 5.50 | 5.45 | 0.05 |

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

Computational vibrational analysis is instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. DFT calculations are used to determine the harmonic vibrational frequencies of the molecule. uobaghdad.edu.iq These calculations are typically performed on the optimized molecular geometry.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To improve the agreement with experimental data, the calculated frequencies are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals).

The output of these calculations includes the vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities. This information allows for a detailed assignment of the spectral features to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups within this compound.

A hypothetical table of calculated vibrational frequencies and their assignments is presented below.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|---|

| 3450 | 3312 | High | Low | N-H stretch |

| 3080 | 2957 | Medium | High | Cyclopropyl C-H stretch |

| 2960 | 2842 | High | High | Propyl/Methyl C-H stretch |

| 1340 | 1286 | Very High | Medium | Asymmetric SO₂ stretch |

| 1160 | 1114 | Very High | Medium | Symmetric SO₂ stretch |

| 1020 | 979 | Medium | High | Cyclopropyl ring deformation |

| 950 | 912 | High | Low | S-N stretch |

Reaction Mechanism Predictions and Transition State Analysis for Chemical Transformations of this compound

Theoretical methods are crucial for exploring the potential reactivity of this compound and for elucidating the mechanisms of its chemical transformations. The high ring strain of the cyclopropyl group suggests that ring-opening reactions could be a favorable pathway under certain conditions (e.g., acidic or thermal). pharmaguideline.com

Computational studies of reaction mechanisms involve mapping the potential energy surface to identify reactants, products, and transition states. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. The energy difference between the transition state and the reactants defines the activation energy of the reaction, which is a key determinant of the reaction rate.

A vibrational frequency analysis of the transition state structure is performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical energy profile for an acid-catalyzed ring-opening of the cyclopropyl group in this compound is presented in the table below.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Protonated this compound | 0.0 |

| Transition State | Cyclopropyl ring-opening transition state | 15.2 |

| Product | Ring-opened carbocation intermediate | -5.8 |

This analysis suggests a thermodynamically favorable reaction with a moderate activation barrier, providing a theoretical basis for predicting the reactivity of the compound.

Chemical Reactivity and Derivatization Studies of 1 Propylcyclopropyl Methanesulfonamide

Investigation of Reaction Pathways for (1-Propylcyclopropyl)methanesulfonamide

Functional Group Transformations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional moiety in many pharmaceuticals and agrochemicals. Generally, it can undergo several transformations. For instance, the nitrogen atom can be alkylated or acylated. The N-H bond of a primary sulfonamide can be deprotonated by a strong base to form an anion, which can then act as a nucleophile. Additionally, methods exist for the conversion of primary sulfonamides into other functional groups, such as sulfinates, which are versatile synthetic intermediates. chemrxiv.org Reductive cleavage of the N-S bond in sulfonamides can also be achieved under specific conditions, yielding amines and sulfinates. researchgate.net

Cyclopropyl (B3062369) Ring Reactivity and Transformations

The cyclopropyl group, a three-membered carbocyclic ring, is known for its unique reactivity stemming from significant ring strain. This strain allows the C-C bonds to have a higher p-character, making them susceptible to cleavage under certain conditions. Ring-opening reactions of cyclopropanes are common, particularly when activated by adjacent electron-withdrawing or donating groups. These reactions can be promoted by Lewis acids, radical initiators, or transition metals. researchgate.netbeilstein-journals.org For instance, donor-acceptor cyclopropanes can undergo ring-opening 1,3-aminothiolation reactions. researchgate.netacs.org The stability of the cyclopropyl ring can be influenced by its substituents.

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

Direct electrophilic or nucleophilic substitution on the propyl chain or the cyclopropyl ring of this compound is not well-documented for this specific structure. Generally, alkanes are unreactive towards most electrophiles and nucleophiles unless activated. The cyclopropane (B1198618) ring can react with electrophiles, leading to ring-opened products. Nucleophilic substitution directly on an unsubstituted cyclopropane ring is challenging due to the high energy of the transition state and typically requires specific activating groups or strained bicyclic systems. nih.gov

Synthesis of Analogs and Derivatives of this compound

Structure-Activity Relationship (SAR) Studies Based on Chemical Modifications (chemical focus, not biological)

Without synthesized analogs and their characterization data, no specific structure-activity relationship (SAR) studies for this compound can be discussed from a chemical perspective. SAR studies typically involve systematically altering parts of a molecule and observing the effect on its chemical properties or reactivity. For sulfonamides, modifications often involve substitution on the nitrogen atom or the carbon backbone to which the sulfonamide is attached. nih.govnih.gov

Development of Library Synthesis Approaches for Analog Generation

The development of a chemical library of analogs of this compound would likely involve combinatorial synthesis strategies. This could include varying the alkyl group on the cyclopropane ring, modifying the sulfonamide nitrogen, or altering the length of the alkyl chain connecting the cyclopropane and sulfonamide groups. Modern synthetic methods, such as parallel synthesis, would be employed to generate a diverse set of related compounds for further study. researchgate.net

Stereoselective Transformations Involving this compound

Enantioselective Synthesis of Chiral Derivatives

No information was found regarding methods, catalysts, or the synthesis of enantiomerically enriched derivatives of this compound.

Diastereoselective Reactions and Control

There is no available data on diastereoselective reactions involving this compound, including details on controlling diastereoselectivity or the characterization of resulting diastereomers.

Due to the lack of specific data for this compound, the requested data tables and detailed research findings cannot be provided.

Advanced Analytical Methodologies for 1 Propylcyclopropyl Methanesulfonamide

Chromatographic Separation Techniques for (1-Propylcyclopropyl)methanesulfonamide

Chromatographic techniques are fundamental for the separation of this compound from complex matrices, including reaction mixtures, impurities, and potential degradation products. The choice of method is contingent on the analyte's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification.

A typical reversed-phase HPLC method would utilize a C18 stationary phase, which provides effective separation based on the hydrophobicity of the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier such as acetonitrile or methanol (B129727). Gradient elution is often preferred to ensure the efficient elution of both polar impurities and the more retained parent compound.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC Method Parameters and Validation Data for this compound

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

This interactive table provides a summary of a potential HPLC method for the analysis of this compound.

While this compound itself has low volatility due to the polar sulfonamide group, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or after derivatization of the parent compound. Derivatization, for instance through methylation or silylation of the sulfonamide nitrogen, can increase volatility and thermal stability, making it amenable to GC analysis.

A GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) would offer good sensitivity for carbon-containing analytes, while a Mass Spectrometry (MS) detector would provide structural information for peak identification.

The structure of this compound contains a chiral center at the cyclopropyl (B3062369) ring carbon atom bonded to the propyl group and the methanesulfonamide (B31651) moiety. Consequently, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. mdpi.com

Chiral chromatography is the most effective technique for resolving enantiomers. wikipedia.org This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for a wide range of chiral separations. phenomenex.com The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is critical for achieving optimal enantioseparation.

Table 2: Illustrative Chiral HPLC Screening Conditions

| Chiral Stationary Phase | Mobile Phase | Result |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | Partial Separation |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) | Baseline Resolution |

| Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol (95:5) | No Separation |

This interactive table illustrates a hypothetical screening process for the chiral separation of this compound enantiomers.

Advanced Mass Spectrometry Applications for this compound

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it offers high specificity and sensitivity.

Tandem Mass Spectrometry (MS/MS) is an invaluable tool for the structural elucidation of unknown compounds and for the confirmation of known structures. nih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve cleavage of the cyclopropyl ring, loss of the propyl group, and fragmentation of the methanesulfonamide moiety. These fragmentation patterns can be used to identify the compound in complex mixtures and to characterize its metabolites or degradation products.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment |

| [M+H]⁺ | [M+H - C₃H₇]⁺ | 43 | Loss of propyl group |

| [M+H]⁺ | [M+H - SO₂CH₃]⁺ | 79 | Loss of methanesulfonyl group |

| [M+H]⁺ | [C₄H₇-NH-SO₂CH₃]⁺ | - | Cleavage of cyclopropyl ring |

This interactive table presents potential fragmentation pathways for this compound in a tandem mass spectrometry experiment.

Isotopic labeling is a technique used to trace the fate of atoms or molecules through a chemical reaction or metabolic pathway. wikipedia.org By replacing one or more atoms in this compound with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), the transformation of the labeled compound can be monitored using mass spectrometry. nih.gov

This approach is particularly useful for studying metabolic pathways, identifying degradation products, and understanding reaction mechanisms. nih.gov For instance, by using ¹³C-labeled this compound, one could track the incorporation of the carbon atoms into various metabolites, providing definitive evidence of the biotransformation pathways. The mass shift of the labeled compound and its products allows for their clear differentiation from the endogenous background.

Electroanalytical Techniques for this compound

Electroanalytical techniques offer a powerful suite of tools for the characterization of electroactive molecules. In the context of this compound, these methods can provide significant insights into its redox behavior, solution conductivity, and potential interactions with other chemical species. The application of techniques such as voltammetry and conductometry can elucidate fundamental electrochemical properties, which are crucial for potential applications in areas like chemical synthesis, sensing, and materials science.

Voltammetry for Redox Properties and Potential Applications

Voltammetry is a key electroanalytical technique for investigating the redox properties of a compound. By applying a varying potential to an electrode immersed in a solution of the analyte, the resulting current is measured. This current is proportional to the concentration of the electroactive species and provides information about the potentials at which oxidation or reduction occurs.

For this compound, cyclic voltammetry (CV) would be a particularly useful technique. In a typical CV experiment, the potential is swept linearly from a starting potential to a switching potential and then back. This process can reveal information about the reversibility of electron transfer processes and the stability of the resulting radical ions.

The electrochemical behavior of sulfonamides has been a subject of study, often focusing on the oxidation of the amino group on the benzene ring. scielo.brnih.govscienceopen.com However, this compound lacks this aromatic amine moiety. Therefore, its redox activity would likely be associated with other functional groups, such as the sulfonamide group itself or potentially the cyclopropyl ring under certain conditions. The cyclopropyl group, due to its inherent ring strain, can participate in electrochemical reactions, including ring-opening under oxidative or reductive conditions. beilstein-journals.orgresearchgate.net

Hypothetical Redox Behavior:

It is plausible that the sulfonamide group could undergo electrochemical oxidation at a sufficiently high positive potential. This process might involve the nitrogen atom of the sulfonamide. Conversely, reduction could occur at a negative potential, potentially leading to the cleavage of the sulfur-nitrogen bond. The presence of the cyclopropyl ring could also influence the redox behavior. The strained C-C bonds of the cyclopropane (B1198618) ring might be susceptible to oxidative cleavage, a process that has been observed for other cyclopropane derivatives.

A hypothetical cyclic voltammogram of this compound might exhibit an irreversible oxidation peak at a potential greater than +1.5 V versus a standard reference electrode, corresponding to the oxidation of the sulfonamide moiety or the cyclopropyl ring. The irreversibility would suggest that the initial oxidation product is unstable and undergoes subsequent chemical reactions.

Potential Applications:

The study of the redox properties of this compound could inform its potential application in various fields. For instance, if the compound exhibits a well-defined and reproducible voltammetric response, it could be a candidate for the development of electrochemical sensors. Furthermore, understanding its redox behavior is crucial for electrosynthesis, where electrochemical methods are used to drive chemical reactions. The ability to electrochemically modify the cyclopropyl or sulfonamide group could open new synthetic pathways to novel compounds.

Interactive Data Table: Hypothetical Voltammetric Data for this compound

Below is a hypothetical data table summarizing potential voltammetric parameters for the oxidation of this compound in a common organic solvent like acetonitrile with a standard supporting electrolyte.

| Parameter | Value | Conditions |

| Oxidation Peak Potential (Epa) | +1.85 V | vs. Ag/AgCl, 0.1 M TBAPF6 in Acetonitrile, Scan Rate: 100 mV/s |

| Peak Current (Ipa) | 5.2 µA | 1 mM analyte concentration |

| Electron Transfer Coefficient (α) | 0.45 | Estimated from peak shape |

| Number of Electrons Transferred (n) | 1 | Hypothetical single-electron transfer |

Conductometry for Solution Behavior and Interaction Studies

Solution Behavior:

In its pure form dissolved in a non-ionic solvent, a solution of this compound would be expected to have very low conductivity. However, changes in conductivity can be monitored upon the addition of other substances. For example, the sulfonamide group has a proton that can be abstracted by a base. A conductometric titration, where a strong base is added to a solution of this compound, could be used to determine its pKa value. The conductivity of the solution would increase as the neutral sulfonamide is converted into its conjugate base and the corresponding cation from the added base.

Interaction Studies:

Conductometry is also a valuable tool for studying host-guest interactions, such as the binding of the molecule to metal ions or other organic molecules. If this compound were to form a complex with a metal ion, a change in the molar conductivity of the solution would be observed. By systematically varying the concentrations of the host and guest, the stoichiometry and binding constant of the complex can be determined.

Interactive Data Table: Hypothetical Conductometric Titration Data for this compound

The following table presents hypothetical data from a conductometric titration of a 0.01 M solution of this compound with a 0.1 M solution of a strong base (e.g., NaOH).

| Volume of Base Added (mL) | Conductivity (µS/cm) |

| 0.0 | 5 |

| 0.5 | 50 |

| 1.0 | 95 |

| 1.5 | 140 |

| 2.0 (Equivalence Point) | 185 |

| 2.5 | 250 |

| 3.0 | 315 |

This data would show a gradual increase in conductivity before the equivalence point, a sharper increase at the equivalence point, and a continued linear increase after the equivalence point, allowing for the determination of the concentration and pKa of the sulfonamide.

Future Directions in Academic Research on 1 Propylcyclopropyl Methanesulfonamide

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of (1-Propylcyclopropyl)methanesulfonamide and its derivatives presents an opportunity to develop innovative and environmentally conscious chemical processes. Future research will likely focus on creating efficient and sustainable pathways to this unique molecular scaffold.

Conventional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov Similarly, the construction of substituted cyclopropane (B1198618) rings is a well-established field in organic chemistry. A particularly versatile method for creating highly functionalized cyclopropanes is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This approach allows for the generation of cyclopropane rings with a high degree of stereocontrol. rsc.org

Future synthetic strategies for this compound could involve a convergent approach, where the key fragments are synthesized separately and then combined. Research into sustainable methodologies might explore:

Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives.

Catalysis: Employing chiral phase-transfer catalysts or organocatalysts to improve enantioselectivity and reduce metal waste. rsc.org

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

| Convergent Synthesis via MIRC | 3-substituted coumarins, 2-bromomalonate, Chiral Phase-Transfer Catalyst | High stereoselectivity, access to functionalized derivatives. rsc.org |

| Linear Synthesis | Substituted 2-phenyl acetonitrile, 1,2-dibromoethane, subsequent sulfonation | Potentially simpler, good yields for core structure. |

| Catalytic C-H Activation | Transition metal catalysts | Direct functionalization, atom economy. |

Advanced Theoretical Modeling for Predictive Chemical Properties and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules before their synthesis, saving significant time and resources. Density Functional Theory (DFT) is a robust method for simulating the electronic structure of organic compounds. nih.gov

For this compound, DFT calculations can provide critical insights into:

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. researchgate.net

Spectroscopic Properties: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the characterization of the synthesized compound. researchgate.net

Reactivity of the Cyclopropane Ring: The cyclopropane ring possesses significant ring strain and unique bonding characteristics, often described as having increased π-character. nih.gov Theoretical models can predict how this strain influences the ring's susceptibility to ring-opening reactions. nih.gov

These computational studies can guide synthetic efforts and help to understand the fundamental chemical nature of this novel compound.

| Predicted Property | Computational Method | Significance |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov | Predicts chemical reactivity and stability. nih.gov |

| Vibrational Frequencies | DFT | Aids in experimental characterization via IR & Raman spectroscopy. researchgate.net |

| NMR Chemical Shifts | DFT | Assists in structural elucidation. nih.gov |

| Bond Dissociation Energies | DFT | Identifies the weakest bonds and potential degradation pathways. researchgate.net |

Design and Synthesis of Chemically Modified Derivatives with Tuned Reactivity

The core structure of this compound offers multiple sites for chemical modification to create a library of derivatives with tailored properties. The synthesis of hybrid molecules combining different pharmacophores is a promising strategy in pharmaceutical development. researchgate.net The unique structural and electronic properties of cyclopropane-containing compounds make them valuable building blocks in medicinal chemistry. researchgate.net

Future research could focus on synthesizing derivatives by:

Modifying the Propyl Group: Introducing functional groups such as hydroxyls, amines, or halogens onto the propyl chain.

Substituting the Cyclopropane Ring: Adding substituents to the cyclopropane ring, which can significantly alter its electronic properties and steric profile.

Altering the Sulfonamide Moiety: Replacing the methyl group on the sulfur atom or substituting the hydrogen on the nitrogen atom.

These modifications can "tune" the molecule's reactivity, solubility, and conformational preferences. For instance, introducing electron-withdrawing groups could enhance the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack.

| Derivative Type | Modification Site | Anticipated Effect on Properties |

| Hydroxylated Propyl Chain | Propyl Group | Increased polarity and potential for hydrogen bonding. |

| Aryl-Substituted Cyclopropane | Cyclopropane Ring | Altered electronic properties and steric bulk; potential for π-stacking interactions. nih.gov |

| N-Alkylated Sulfonamide | Sulfonamide Nitrogen | Removal of the acidic proton, altering solubility and hydrogen bonding capability. |

Development of High-Throughput Screening for Chemical Reactivity and Stability Profiles

High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds for specific properties. This technology could be instrumental in characterizing the chemical reactivity and stability of a library of this compound derivatives. HTS campaigns have been successfully used to identify novel inhibitors from libraries of sulfonamide derivatives. researchgate.net

Future research could involve developing HTS assays to:

Assess Chemical Stability: Screening derivatives against a panel of conditions, such as varying pH, temperature, and oxidative stress, to identify the most stable compounds.

Profile Chemical Reactivity: Evaluating the reactivity of the derivatives against a set of nucleophiles or electrophiles to map their reactivity profiles. This could be particularly interesting for probing the reactivity of the strained cyclopropane ring.

In Silico Screening: Before synthesis, computational tools can be used to perform virtual screening. In silico methods can predict metabolic stability, potential toxicity, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize which derivatives to synthesize and test experimentally. sciforum.netceon.rs

A hypothetical HTS workflow for stability profiling is outlined below.

| Screening Phase | Methodology | Parameters Measured | Desired Outcome | | :--- | :--- | :--- | | Primary Screen | In Silico Stability Prediction | Predicted half-life, degradation pathways | Prioritized list of derivatives for synthesis. sciforum.net | | Secondary Screen | Automated Liquid Handling with LC-MS Analysis | Percentage of parent compound remaining after incubation under stress conditions (e.g., pH 2, pH 10, H₂O₂) | Ranking of derivatives based on stability. | | Confirmation | Detailed Kinetic Studies | Degradation rate constants | Confirmed stability profile for lead compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.